molecular formula C32H24O12 B1234077 Thermorubin CAS No. 11006-83-0

Thermorubin

Cat. No.: B1234077
CAS No.: 11006-83-0
M. Wt: 600.5 g/mol
InChI Key: GGEDVBUCHDZLTH-MOSHPQCFSA-N
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Description

Thermorubin is an aromatic anthracenopyranone antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria. It is known to bind to the 70S ribosome at the intersubunit bridge B2a, inhibiting factor-dependent initiation of translation and obstructing the accommodation of transfer RNAs into the A site .

Scientific Research Applications

Thermorubin has a wide range of scientific research applications:

Mechanism of Action

Thermorubin is known to cause structural re-arrangements in the decoding center, interfering with the accommodation of tRNAs or release factors into the ribosomal A site . It does not prevent the binding of P- and A-site tRNAs .

Safety and Hazards

Thermorubin has been tested for cytotoxicity to human keratinocytes (HaCaT) to validate the safety of topical use and was found to be non-toxic to keratinocytes over a period of 72 hours .

Future Directions

Thermorubin might be used as a candidate for the treatment of skin hyperpigmentation disorders . It has demonstrated inhibitory effects on melanin synthesis and melanin export in B16F10 mouse melanoma cells and primary human melanocytes derived from darkly-pigmented (DP) skin . It might offer a novel ingredient as a skin depigmenting agent for inclusion in cosmetic formulations . Additionally, this compound provides a promising foundation for future ribosome-targeting drug development .

Preparation Methods

Thermorubin is a natural compound isolated from the culture broth of the fungus Thermoactinomyces antibioticus . The biosynthesis of this compound begins with a singular salicylic acid starter unit. After the inclusion of eleven acetates, it cyclizes to form an all-carbon tetracycle. Tailoring enzymes are predicted to oxidatively open one polyphenolic ring and reclose it as a lactone .

Chemical Reactions Analysis

Thermorubin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized by specific enzymes to form different derivatives.

    Reduction: It can be reduced under certain conditions to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Thermorubin is structurally similar to tetracycline but binds to a distinct location on the ribosome. While tetracycline binds to the 30S subunit, this compound binds at the interface between the small and large subunits formed by inter-subunit bridge B2a . This unique binding site allows this compound to inhibit translation in a different manner compared to other antibiotics.

Similar Compounds

  • Tetracycline
  • Doxorubicin
  • Actinomycin D

These compounds share structural similarities with this compound but differ in their specific binding sites and mechanisms of action.

Properties

IUPAC Name

2-[12-hydroxy-9-[(Z)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-enoyl]-10,11-dimethoxy-3-methoxycarbonyl-1-oxonaphtho[3,2-g]isochromen-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O12/c1-41-29-24(21(35)13-20(34)18-6-4-5-7-19(18)33)17(12-23(36)37)10-15-8-14-9-16-11-22(31(39)43-3)44-32(40)26(16)28(38)25(14)30(42-2)27(15)29/h4-11,13,33-34,38H,12H2,1-3H3,(H,36,37)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEDVBUCHDZLTH-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)C=C(C4=CC=CC=C4O)O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)/C=C(/C4=CC=CC=C4O)\O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11006-83-0, 37577-75-6
Record name Thermorubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thermorubin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THERMORUBIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3QVK518U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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